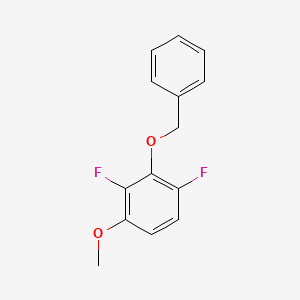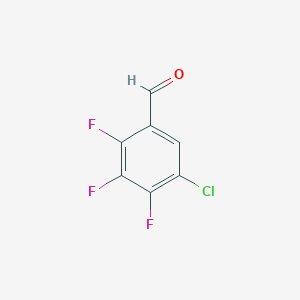
5-Chloro-2,3,4-trifluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2,3,4-trifluorobenzaldehyde is an organic compound with the molecular formula C7H2ClF3O. It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is known for its use in various chemical syntheses and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3,4-trifluorobenzaldehyde typically involves the chlorination and fluorination of benzaldehyde derivatives. One common method includes the reaction of 5-chloro-2,3,4-trifluorotoluene with an oxidizing agent to introduce the aldehyde group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactions in reactors designed to handle the specific requirements of chlorination and fluorination processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the compound meets the necessary industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,3,4-trifluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents.
Reduction: Formation of alcohols using reducing agents.
Substitution: Halogen exchange reactions where chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange.
Major Products
Oxidation: 5-Chloro-2,3,4-trifluorobenzoic acid.
Reduction: 5-Chloro-2,3,4-trifluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the reagents used.
Scientific Research Applications
5-Chloro-2,3,4-trifluorobenzaldehyde is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-Chloro-2,3,4-trifluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modification of functional groups on target molecules, leading to changes in their activity or stability. These interactions are crucial in its applications in medicinal chemistry and biochemistry .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trifluorobenzaldehyde: Similar structure but lacks the chlorine atom.
3,4,5-Trifluorobenzaldehyde: Similar structure but with different positions of fluorine atoms.
2,3,5-Trifluorobenzaldehyde: Another trifluorobenzaldehyde derivative with different substitution pattern.
Uniqueness
5-Chloro-2,3,4-trifluorobenzaldehyde is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in specific synthetic applications where such reactivity is desired .
Properties
Molecular Formula |
C7H2ClF3O |
|---|---|
Molecular Weight |
194.54 g/mol |
IUPAC Name |
5-chloro-2,3,4-trifluorobenzaldehyde |
InChI |
InChI=1S/C7H2ClF3O/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1-2H |
InChI Key |
FLFHKEPFQPBDPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



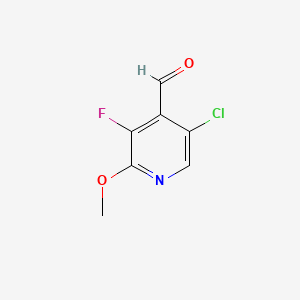

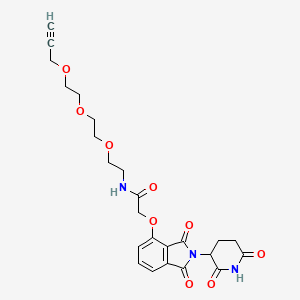

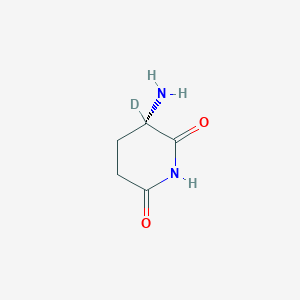

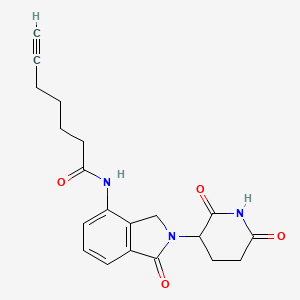




![8-Boc-3-(4-chloro-2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14770774.png)
